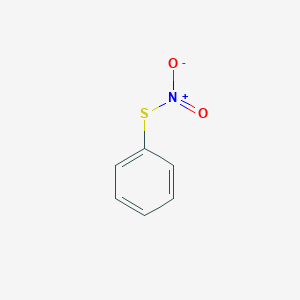
2,4-Diethyl-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethyl-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione, commonly known as Lawesson’s reagent, is a chemical compound widely used in organic synthesis. It is particularly known for its ability to convert carbonyl compounds into their corresponding thiocarbonyl derivatives. This compound is characterized by its four-membered ring structure composed of alternating sulfur and phosphorus atoms.
准备方法
Synthetic Routes and Reaction Conditions
Lawesson’s reagent is typically synthesized by the reaction of aryl phosphines with elemental sulfur. The most common method involves the reaction of diphenylphosphine with sulfur in a 1:2 molar ratio. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to around 150-200°C until the reaction is complete, yielding Lawesson’s reagent as a yellow crystalline solid .
Industrial Production Methods
In industrial settings, the production of Lawesson’s reagent follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .
化学反应分析
Types of Reactions
Lawesson’s reagent undergoes various types of chemical reactions, including:
Thionation Reactions: It is primarily used to convert carbonyl compounds (ketones, aldehydes, esters, amides) into thiocarbonyl compounds.
Cyclization Reactions: It can induce cyclization in certain substrates, forming thiophene derivatives.
Substitution Reactions: It can participate in substitution reactions where the oxygen atom in carbonyl compounds is replaced by a sulfur atom.
Common Reagents and Conditions
Reagents: Common reagents used with Lawesson’s reagent include silver perchlorate, which acts as a Lewis acid catalyst in certain reactions.
Conditions: Reactions involving Lawesson’s reagent are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions with Lawesson’s reagent are thiocarbonyl compounds, such as thioamides, thioketones, and thiolactones. These products are valuable intermediates in organic synthesis .
科学研究应用
Lawesson’s reagent has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the preparation of sulfur-containing compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that target specific enzymes and proteins.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism by which Lawesson’s reagent exerts its effects involves the formation of reactive intermediates known as ylides. Upon heating, Lawesson’s reagent undergoes depolymerization to generate two molecules of unstable ylide (R-PS2). These ylides are highly reactive and can readily react with carbonyl compounds to form thiocarbonyl derivatives. The molecular targets and pathways involved in these reactions are primarily the carbonyl groups in the substrates .
相似化合物的比较
Lawesson’s reagent is unique due to its high reactivity and selectivity in converting carbonyl compounds to thiocarbonyl compounds. Similar compounds include:
Tetraphosphorus Decasulfide: Another sulfurizing agent but less selective and can lead to side reactions.
Phosphorus Pentasulfide: Used for similar purposes but requires harsher reaction conditions and can produce lower yields.
属性
CAS 编号 |
1124-70-5 |
|---|---|
分子式 |
C4H10P2S4 |
分子量 |
248.3 g/mol |
IUPAC 名称 |
2,4-diethyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
InChI |
InChI=1S/C4H10P2S4/c1-3-5(7)9-6(8,4-2)10-5/h3-4H2,1-2H3 |
InChI 键 |
UOQWQWAQWCGDNS-UHFFFAOYSA-N |
规范 SMILES |
CCP1(=S)SP(=S)(S1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
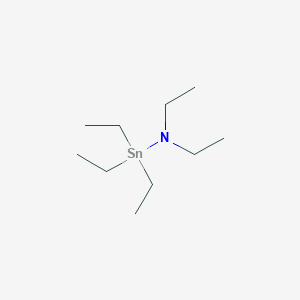
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
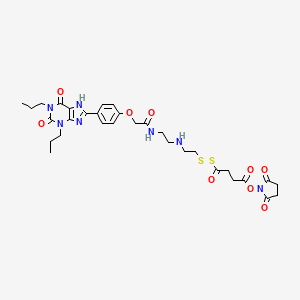
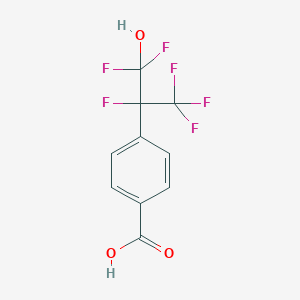
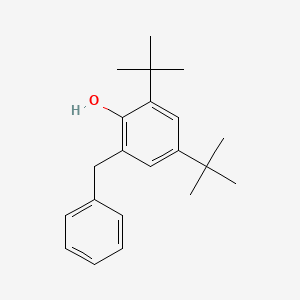
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

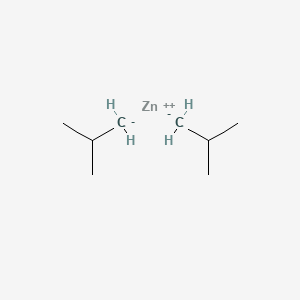
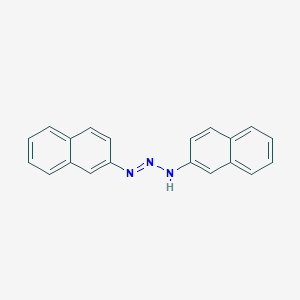

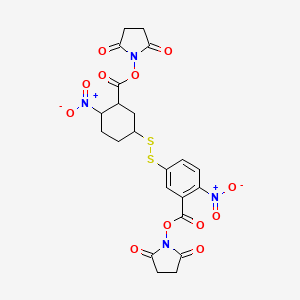
![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
